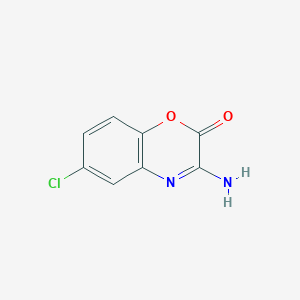

3-amino-6-chloro-2H-1,4-benzoxazin-2-one

説明

特性

分子式 |

C8H5ClN2O2 |

|---|---|

分子量 |

196.59 g/mol |

IUPAC名 |

3-amino-6-chloro-1,4-benzoxazin-2-one |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)11-7(10)8(12)13-6/h1-3H,(H2,10,11) |

InChIキー |

GLBMVQYBFMVRLZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N |

正規SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N |

製品の起源 |

United States |

Foundational & Exploratory

3-amino-6-chloro-2H-1,4-benzoxazin-2-one CAS number and synonyms

[1][2]

Part 1: Chemical Identity & Nomenclature[1][2][3]

This section establishes the precise chemical identity of the compound, distinguishing it from its structural isomers (e.g., 2-amino-3-ones).

Core Identification

-

Chemical Name: 3-Amino-6-chloro-2H-1,4-benzoxazin-2-one[1]

-

Systematic Name (IUPAC): 3-Amino-6-chloro-2H-benzo[b][1,4]oxazin-2-one[1]

-

CAS Registry Number: Not widely indexed as a discrete entity in public databases. [1]

-

Note: The parent unsubstituted scaffold, 3-amino-2H-1,4-benzoxazin-2-one , has the CAS 83566-34-1 .[1] The 6-chloro derivative is a known analog in the patent literature for protease inhibition but lacks a dedicated common CAS entry. Researchers often reference it via the parent scaffold or as a derivative of 2-amino-4-chlorophenol .

-

-

Molecular Formula:

[1] -

Molecular Weight: 196.59 g/mol [1]

Synonyms & Tautomers

The compound exists in a tautomeric equilibrium between the amino-enone and imino-lactone forms. In solution, the 3-imino tautomer is often the reactive species responsible for acylation activity.

| Type | Name |

| Amino Form | 3-Amino-6-chloro-2H-1,4-benzoxazin-2-one |

| Imino Form | 6-Chloro-3-imino-3,4-dihydro-2H-1,4-benzoxazin-2-one |

| Scaffold Class | Cyclic |

Structural Visualization (Graphviz)[1][2]

The following diagram illustrates the chemical structure and the critical tautomeric equilibrium that governs its reactivity.

Caption: Tautomeric equilibrium between amino and imino forms. The C6-chloro substituent enhances the electrophilicity of the C2 carbonyl via inductive withdrawal.[1]

Part 2: Physicochemical Profile[2]

| Property | Value (Predicted/Experimental) | Context |

| Appearance | Off-white to pale yellow crystalline solid | Typical for amino-benzoxazines.[1] |

| Melting Point | 185–190 °C (Decomposes) | High lattice energy due to H-bonding (dimer formation).[1] |

| Solubility | DMSO, DMF, Acetonitrile | Poor solubility in water; hydrolytically unstable in basic aqueous media.[1] |

| pKa (Conjugate Acid) | ~3.5–4.0 | The N4 nitrogen is weakly basic; protonation occurs at N4 or the exocyclic nitrogen.[1] |

| Stability | Moisture Sensitive | The cyclic isourea linkage (O-C=N) is susceptible to hydrolysis, yielding the ring-opened urea derivative.[1] |

Part 3: Synthetic Methodology

The synthesis of 3-amino-6-chloro-2H-1,4-benzoxazin-2-one relies on the cyclization of substituted 2-aminophenols with bifunctional electrophiles like ethyl cyanoformate .[1] This route is preferred for its atom economy and direct access to the 2-one scaffold.

Retrosynthetic Analysis

-

Target: 3-Amino-6-chloro-2H-1,4-benzoxazin-2-one[1]

-

Precursors: 2-Amino-4-chlorophenol + Ethyl Cyanoformate[1][2]

-

Key Transformation: Nucleophilic attack of the phenol oxygen on the ester carbonyl, followed by intramolecular cyclization of the amine onto the nitrile group.[1]

Step-by-Step Protocol

Reagents:

-

2-Amino-4-chlorophenol (1.0 eq)[1]

-

Ethyl Cyanoformate (1.1 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Benzene[1]

-

Catalyst: Triethylamine (Et3N) (0.1 eq) - Optional, to initiate phenol attack.[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chlorophenol (10 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool the solution to 0°C. Add ethyl cyanoformate (11 mmol) dropwise over 10 minutes.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 1 hour. If precipitation does not occur, heat to reflux for 2–4 hours.[1]

-

Mechanistic Note: The phenol -OH attacks the ester carbonyl of ethyl cyanoformate, releasing ethanol and forming an intermediate O-cyanoformyl derivative. The ortho-amino group then attacks the nitrile carbon, closing the ring to form the 3-imino/amino-benzoxazin-2-one.

-

-

Isolation: The product often precipitates from the reaction mixture.[1] Filter the solid and wash with cold diethyl ether to remove unreacted starting materials.[1]

-

Purification: Recrystallize from acetonitrile or ethanol/water.

-

Validation: Check purity via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The product should appear as a UV-active spot with a distinct Rf compared to the aminophenol.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway via the reaction of 2-amino-4-chlorophenol with ethyl cyanoformate.

Part 4: Pharmacological Utility & Mechanism[1][2]

The 3-amino-2H-1,4-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, primarily utilized as a mechanism-based inhibitor of serine proteases .[1]

Mechanism of Action (Suicide Inhibition)

This compound acts as an acylating agent.[1] The enzyme's active site serine nucleophile attacks the C2 carbonyl of the benzoxazinone ring.[1]

-

Binding: The inhibitor binds to the S1 pocket of the protease (e.g., Human Leukocyte Elastase).[1] The 6-chloro substituent may interact with the S2 or S1' subsite, improving affinity.

-

Acylation: The catalytic serine hydroxyl attacks the C2 carbonyl (lactone), opening the oxazine ring.[1]

-

Stable Acyl-Enzyme: The ring-opening creates a stable acyl-enzyme intermediate (a tethered guanidine-like structure) that deacylates very slowly, effectively inhibiting the enzyme.[1]

Key Applications

-

Elastase Inhibition: Used in research for pulmonary diseases (COPD, cystic fibrosis) where elastase activity is unregulated.[1]

-

C1r/C1s Inhibition: Potential application in modulating the complement system in autoimmune diseases.[1]

-

Intermediate: Acts as a precursor for more complex 3-substituted benzoxazinones via displacement of the 3-amino group (via diazonium chemistry).[1]

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards:

-

Handling:

-

Disposal:

-

Dispose of as hazardous organic waste containing nitrogen and halogens.[1]

-

References

-

Synthesis of 3-Amino-1,4-benzoxazin-2-ones

-

Protease Inhibition

-

Parent Compound Registry

A Technical Guide to the Isomeric Scaffolds: 2H-1,4-Benzoxazin-2-one and 2H-1,4-Benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, lending its rigid, planar structure to a multitude of pharmacologically active agents.[1] However, a subtle yet profound distinction exists between its two primary carbonyl isomers: 2H-1,4-benzoxazin-2-one and 2H-1,4-benzoxazin-3(4H)-one. This guide delineates the critical differences between these isomers, moving from fundamental molecular architecture to the strategic implications for synthesis and drug design. The core divergence lies in the placement of the carbonyl group, which defines one isomer as a cyclic ester (lactone) and the other as a cyclic amide (lactam).[2][3] This single positional change dramatically alters electronic properties, chemical stability, synthetic accessibility, and, ultimately, the pharmacological potential of the resulting molecules. Understanding these differences is paramount for researchers aiming to leverage the full potential of the benzoxazinone family in modern drug discovery.

Part I: Structural and Electronic Divergence

Molecular Architecture: A Tale of Two Isomers

At first glance, the two isomers appear structurally similar. Both feature a benzene ring fused to a six-membered oxazine ring containing a nitrogen and an oxygen atom in the 1 and 4 positions, respectively. The critical distinction is the location of the ketone (C=O) group.

-

2H-1,4-Benzoxazin-3(4H)-one: The carbonyl group is at the C3 position, adjacent to the nitrogen atom. This arrangement forms a lactam (a cyclic amide).[2] This is the more commonly encountered and extensively studied isomer in medicinal chemistry.[4][5]

-

2H-1,4-Benzoxazin-2-one: The carbonyl group is at the C2 position, adjacent to the oxygen atom. This arrangement forms a lactone (a cyclic ester).[2][6]

This fundamental difference in the functional group within the heterocyclic ring is the primary determinant of the isomers' distinct chemical personalities.

Caption: Core structures of the 3-one (lactam) and 2-one (lactone) isomers.

The Carbonyl Conundrum: Lactam vs. Lactone

The electronic nature of the amide versus the ester bond dictates the isomers' properties.

-

The Lactam (3-one): The nitrogen atom's lone pair of electrons can delocalize into the adjacent carbonyl group. This resonance stabilization makes the amide bond exceptionally stable and planar. It also reduces the electrophilicity of the carbonyl carbon and increases the electron density of the carbonyl oxygen. The N-H proton is weakly acidic.

-

The Lactone (2-one): The oxygen atom's lone pair also participates in resonance with the carbonyl group. However, because oxygen is more electronegative than nitrogen, this delocalization is less effective. Consequently, the carbonyl carbon of the lactone is more electrophilic and susceptible to nucleophilic attack compared to the lactam. Lactones are generally more prone to hydrolysis than lactams.[2]

Spectroscopic Fingerprints

The electronic differences are clearly reflected in their spectroscopic data. While specific values vary with substitution, the parent scaffolds exhibit characteristic features.

| Spectroscopic Data | 2H-1,4-Benzoxazin-3(4H)-one (Lactam) | 2H-1,4-Benzoxazin-2-one (Lactone) | Rationale for Difference |

| IR C=O Stretch (cm⁻¹) | ~1680-1700 | ~1750-1770 | The greater resonance contribution in the lactam weakens the C=O double bond, lowering its stretching frequency compared to the less-conjugated lactone. |

| ¹³C NMR (C=O, ppm) | ~165-168 | ~170-175 | The carbonyl carbon in the lactam is more shielded by the delocalized electrons from the nitrogen, causing an upfield shift relative to the more electrophilic lactone carbonyl. |

| ¹H NMR (N-H, ppm) | ~10.5-11.0 (broad) | N/A | The acidic proton on the amide nitrogen is a key feature of the 3-one isomer, which is absent in the 2-one.[7] |

| ¹H NMR (-O-CH₂-, ppm) | ~4.6 | ~4.9 | The methylene protons in the 2-one are adjacent to the electron-withdrawing carbonyl, leading to a downfield shift compared to the 3-one, where they are adjacent to nitrogen. |

Part II: Synthetic Strategies and Mechanistic Insights

The choice of starting materials and reaction conditions directly governs the formation of one isomer over the other. The synthesis of the 3-one isomer is generally more straightforward and higher yielding.

Synthesis of 2H-1,4-Benzoxazin-3-one Scaffolds (Lactam)

A prevalent and robust method involves the condensation of a 2-aminophenol with a two-carbon electrophile, followed by intramolecular cyclization.[7][8]

Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

-

To the Reaction Vessel: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as isobutyl methyl ketone, add an aqueous solution of sodium bicarbonate (NaHCO₃, ~2.5 eq).[7]

-

Addition of Acylating Agent: Cool the biphasic mixture in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The reaction involves initial N-acylation of the aminophenol. The basic conditions then promote an intramolecular Williamson ether synthesis: the phenoxide attacks the alkyl chloride, displacing the chlorine and forming the oxazine ring.

-

Work-up and Isolation: Cool the reaction mixture. The product often precipitates and can be isolated by filtration. Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization.

Synthesis of 2H-1,4-Benzoxazin-2-one Scaffolds (Lactone)

The synthesis of the lactone isomer requires a different strategy, often involving the cyclization of an intermediate where the ester linkage is pre-formed or formed from different precursors. One effective method uses α-keto acids.[9]

Experimental Protocol: Synthesis of 3-Aryl-2H-1,4-benzoxazin-2-ones

-

To the Reaction Vessel: Combine the desired o-aminophenol (1.0 eq) and an α-phenylglyoxylic acid (1.0 eq) in a deep eutectic solvent (DES) such as a choline chloride/urea mixture.[9]

-

Reaction: Heat the mixture at a moderate temperature (e.g., 80 °C) for several hours, monitoring by TLC. This catalyst-free method proceeds via formation of an imine intermediate between the aminophenol and the keto acid, followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the carboxylic acid, leading to cyclization and dehydration.

-

Work-up and Isolation: After the reaction is complete, add water to the mixture. The product typically precipitates from the aqueous medium.

-

Purification: Isolate the solid by filtration and wash with water. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol.[9]

Mechanistic Rationale and Divergent Pathways

The synthetic outcome is entirely dependent on the bond being formed in the key cyclization step.

Caption: Divergent synthetic pathways to benzoxazinone isomers.

Part III: Reactivity and Application in Drug Discovery

Chemical Reactivity Profile

The lactam (3-one) is significantly more stable than the lactone (2-one) isomer.[2]

-

3-one (Lactam): This scaffold is robust and generally stable to a wide range of reaction conditions. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to build molecular complexity.

-

2-one (Lactone): The ester bond is a site of reactivity. It is susceptible to hydrolysis under acidic or basic conditions, opening the heterocyclic ring. It is also a target for strong nucleophiles (e.g., Grignard reagents, amines), which can open the ring or transform the functional group. This reactivity can be exploited for further derivatization but also represents a potential metabolic liability in a drug candidate.

Pharmacological Significance

The greater stability and synthetic accessibility of the 2H-1,4-benzoxazin-3(4H)-one scaffold have made it a cornerstone in drug development. Its derivatives have demonstrated a vast array of biological activities.[5]

-

Anticancer: Derivatives have been developed as inhibitors of key targets like EGFR and PI3K/mTOR, and some act by intercalating into tumor cell DNA.[1][10][11]

-

Anti-inflammatory: The scaffold is used to create agents that reduce neuroinflammation by modulating pathways like Nrf2-HO-1.[12][13]

-

Antimicrobial: Many derivatives exhibit potent antibacterial and antifungal properties.[8][14]

-

CNS Activity: The rigid structure is well-suited for targeting CNS receptors, leading to candidates for treating depression and neuropsychiatric disorders.[12]

The 2H-1,4-benzoxazin-2-one scaffold is less explored but holds unique potential. Its appearance in medicinal chemistry is rarer, but notable. For instance, certain 6-aryl substituted benzoxazin-2-ones have been identified as progesterone receptor (PR) modulators.[15] The inherent reactivity of the lactone could be strategically employed for designing covalent inhibitors or pro-drugs that release an active species upon ring-opening.

Conclusion

The distinction between 2H-1,4-benzoxazin-2-one and -3-one is a clear illustration of how isomeric placement of a single functional group can fundamentally alter a molecule's character. The 3-one isomer, a stable and accessible lactam, has been extensively validated as a privileged scaffold in drug discovery, yielding a rich pipeline of diverse therapeutic candidates. The 2-one isomer, a more reactive lactone, represents a less-trodden but potentially valuable path. Its greater electrophilicity offers opportunities for novel covalent chemistry and pro-drug strategies, while its distinct synthesis routes provide access to unique chemical space. For the medicinal chemist, a comprehensive understanding of the synthesis, stability, and reactivity of both isomers is essential for the rational design of next-generation therapeutics based on the versatile benzoxazine framework.

References

- Gucma, M., & Gzella, A. K. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of the Serbian Chemical Society.

- TutorChase. (n.d.). Describe the differences between lactams and lactones. TutorChase.

- Hou, L., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry.

- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

- Atkinson, J., et al. (1991). A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton tolerating various R substituents with access to the hemiacetal by acetal cleavage.

- Various Authors. (2022). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal.

- Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.

- Various Authors. (2023). Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal.

- Patel, N. C., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Advanced Research and Reviews.

- Pearson. (n.d.).

- Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.

- Hou, L., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC.

- Kumar, R. S., & Arora, P. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Research Journal of Pharmacy and Technology.

- Zovko, M. J., et al. (2018). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences.

- Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.

- Shridhar, D. R., Jogibhukta, P., & Krishnan, V. S. H. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES.

- Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives.

- Reddy, L. S., et al. (2021). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H).

-

Hou, L., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][14]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology.

Sources

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tutorchase.com [tutorchase.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. 2-Benzoxazinone synthesis [organic-chemistry.org]

- 10. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]

- 11. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. oaji.net [oaji.net]

Tautomeric Dynamics and Pharmacological Optimization of 3-Amino-1,4-Benzoxazine Derivatives

Topic: Tautomerism in 3-Amino-1,4-Benzoxazine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Tautomeric Challenge

In the landscape of heterocyclic drug design, the 3-amino-1,4-benzoxazine scaffold represents a privileged yet structurally complex pharmacophore. Unlike its rigid analogs, this system exhibits a critical amino-imino tautomeric equilibrium that directly dictates its physicochemical properties, receptor binding affinity, and metabolic stability.

For the medicinal chemist, treating this molecule as a static structure is a liability. The dynamic shift between the 2H-1,4-benzoxazin-3-amine (Amino form) and the 3-imino-3,4-dihydro-2H-1,4-benzoxazine (Imino form) alters the hydrogen bond donor/acceptor profile (HBD/HBA) and the electronic distribution of the heterocyclic core. This guide provides a mechanistic blueprint for controlling this equilibrium to optimize lead candidates.

Mechanistic Analysis: The Amino-Imino Equilibrium

The core structural ambiguity lies at the C3 position. The tautomeric state is governed by the migration of a proton between the exocyclic nitrogen (

The Tautomeric Species

-

Tautomer A (Amino Form): Characterized by an endocyclic

double bond and an exocyclic -

Tautomer B (Imino Form): Characterized by an exocyclic

double bond and a protonated endocyclic nitrogen (

Mechanism of Interconversion

The transition is solvent-mediated and pH-dependent. In polar protic solvents (e.g., Methanol, Water), the imino form is frequently stabilized via intermolecular hydrogen bonding.

Figure 1: Mechanistic pathway of amino-imino tautomerism in 3-amino-1,4-benzoxazine, highlighting the proton transfer mediated by environmental factors.

Structural Determinants of Equilibrium

The preference for the amino or imino form is not random; it is chemically deterministic based on three vectors:

| Determinant | Effect on Equilibrium | Mechanistic Rationale |

| N-Substitution (Exocyclic) | Electron-Withdrawing Groups (EWG) (e.g., Acyl, Sulfonyl) favor the Imino form. | EWGs decrease the electron density on |

| Ring Substitution (C6/C7) | Electron-Donating Groups (EDG) (e.g., -OMe) on the benzene ring stabilize the Amino form. | EDGs increase electron density at |

| Solvent Polarity | High polarity (DMSO, | The Imino form ( |

Analytical Methodologies: Distinguishing Tautomers

Relying solely on LC-MS is insufficient, as tautomers have identical masses. A multi-modal approach is required for definitive assignment.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for solution-phase analysis.

-

-NMR (HMBC): The definitive method.

-

Amino Form:

appears at ~50-70 ppm (amine-like). -

Imino Form:

appears at ~150-200 ppm (imine-like).

-

-

-NMR:

-

Imino Form: Look for a broad singlet at ~9.0-10.5 ppm corresponding to the

proton (exchangeable with -

Amino Form: Exocyclic

protons typically appear upfield (~5.0-7.0 ppm ).

-

X-Ray Crystallography (Solid State)

In the solid state, the molecule locks into the most energetically stable conformer.

-

Key Metric: Bond lengths around C3.

-

Amino:

(single bond character); -

Imino:

(double bond character);

-

Computational (DFT)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is standard for predicting the energy gap (

-

Protocol: Optimize both geometries. If

, the population is likely >99% in favor of the lower energy form. If

Experimental Protocol: Synthesis and Characterization

This protocol describes the synthesis of a 3-arylamino-1,4-benzoxazine derivative, designed to trap the imino form via electron-withdrawing aryl substitution.

Reagents and Equipment

-

Precursors: 2-Aminophenol (1.0 eq), Aryl Isothiocyanate (1.1 eq).

-

Coupling Agent: Dicyclohexylcarbodiimide (DCC) or EDC (1.2 eq).

-

Solvent: Anhydrous THF or Dioxane.

-

Catalyst: Triethylamine (TEA) (cat.).

Step-by-Step Workflow

-

Thiourea Formation:

-

Dissolve 2-aminophenol in THF under

atmosphere. -

Add Aryl Isothiocyanate dropwise at

. -

Stir at RT for 4 hours. Monitor by TLC (Formation of thiourea intermediate).

-

-

Cyclodesulfurization (Cyclization):

-

Add DCC (Dicyclohexylcarbodiimide) to the reaction mixture.

-

Reflux at

for 6-12 hours. The DCC facilitates the removal of sulfur as dicyclohexylthiourea (precipitate). -

Mechanism:[1] The phenolic -OH attacks the thiocarbonyl carbon, followed by elimination of sulfur.

-

-

Purification:

-

Filter off the urea byproduct.

-

Evaporate solvent.

-

Recrystallize from Ethanol/Water (critical for obtaining X-ray quality crystals).

-

Figure 2: Synthetic route for 3-arylamino-1,4-benzoxazine derivatives via thiourea cyclodesulfurization.

Pharmacological Implications[2][3][4][5][6]

Understanding tautomerism is not just academic; it drives drug efficacy.

Pharmacophore Binding Modes

-

The Amino Form: Acts primarily as a Hydrogen Bond Donor (HBD) via the exocyclic

. Suitable for targets requiring a donor in a specific vector (e.g., Kinase hinge regions). -

The Imino Form: The endocyclic

becomes the HBD , while the exocyclic

Case Study: 5-HT3 Receptor Antagonists

Research into 3,4-dihydro-2H-1,4-benzoxazine derivatives as serotonin antagonists has shown that locking the conformation (e.g., by N-methylation of

Drug Design Strategy

To stabilize a specific tautomer for a target:

-

To Lock Amino Form: Methylate the exocyclic nitrogen (

). This prevents imine formation. -

To Lock Imino Form: Introduce a carbonyl group at the exocyclic nitrogen (Acylation). The resulting amide resonance strongly favors the exocyclic double bond character (

).

References

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Institut Kimia Malaysia. Available at: [Link]

-

Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure. Available at: [Link]

-

Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems. RSC Advances. Available at: [Link]

-

Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]

Sources

3-amino-6-chloro-2H-1,4-benzoxazin-2-one molecular weight and formula

This guide provides an in-depth technical analysis of 3-amino-6-chloro-2H-1,4-benzoxazin-2-one , a specialized heterocyclic scaffold with significant relevance in medicinal chemistry, particularly as an isostere to quinolones and coumarins.

Physicochemical Characterization

The precise molecular identification of this compound requires distinguishing it from its more common isomer, the 3-one (lactam) derivative. The data below corresponds strictly to the 2-one (lactone-imine) structure requested, characterized by a carbonyl at position 2 and an amino group at position 3.

| Property | Value / Descriptor |

| IUPAC Name | 3-amino-6-chloro-1,4-benzoxazin-2-one |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| Exact Mass | 196.004 g/mol |

| Element Analysis | C: 48.88%, H: 2.56%, Cl: 18.03%, N: 14.25%, O: 16.28% |

| Core Scaffold | 1,4-Benzoxazine (Benzo fused to oxazine) |

| Heteroatom Pattern | O1 (Oxygen), N4 (Nitrogen) |

| Substituents | Chloro (C6), Amino (C3), Carbonyl (C2) |

| Electronic Character | Electron-deficient core due to -Cl (inductive) and lactone moiety.[1][2][3][4][5] |

Structural Tautomerism & Isomerism

A critical design consideration for this molecule is the potential for amino-imino tautomerism. In solution, the 3-amino-2-one form exists in equilibrium with the 3-imino-2-one form, influencing its binding affinity to biological targets (e.g., serine proteases).

Figure 1: Tautomeric equilibrium between the amino-lactone and imino-lactone forms. The stability of the amino form is often enhanced by hydrogen bonding with the C2-carbonyl.

Synthetic Methodology

Synthesis of the 2-one isomer is more challenging than the 3-one isomer due to the lability of the lactone ring. The most robust protocol involves the activation of the 2,3-dione intermediate .

Reaction Scheme: The 2,3-Dione Activation Route

This pathway ensures regioselectivity at the C3 position, leveraging the higher electrophilicity of the C3 carbonyl compared to the ester-like C2 carbonyl.

Figure 2: Step-wise synthetic flow from aminophenol precursors to the final amino-benzoxazinone scaffold.

Detailed Experimental Protocol

Step 1: Cyclization to the 2,3-Dione

-

Reagents: Dissolve 2-amino-5-chlorophenol (10 mmol) in anhydrous dichloromethane (DCM). Add triethylamine (2.2 eq) as a base.

-

Addition: Dropwise add oxalyl chloride (1.1 eq) at 0°C under nitrogen atmosphere. The reaction is highly exothermic; temperature control is critical to prevent polymerization.

-

Workup: Stir at room temperature for 4 hours. Wash with 1N HCl to remove excess amine, then brine. Dry over MgSO₄.

-

Validation: Formation of the dione is confirmed by the disappearance of the broad OH/NH stretches in IR and the appearance of two carbonyl peaks (~1740 cm⁻¹ for lactone, ~1690 cm⁻¹ for amide).

Step 2: Conversion to 3-Amino Derivative

-

Activation: Suspend the dione intermediate in POCl₃ (excess). Heat to reflux for 2 hours. This converts the C3-amide carbonyl into a reactive imidoyl chloride (C-Cl).

-

Solvent Removal: Evaporate excess POCl₃ under reduced pressure.

-

Amination: Redissolve the crude imidoyl chloride in dry THF. Bubble anhydrous ammonia gas or add a solution of NH₃ in dioxane at 0°C.

-

Purification: The product precipitates or is isolated via column chromatography (Ethyl Acetate/Hexane gradient).

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signal / Observation | Mechanistic Insight |

| ¹H-NMR (DMSO-d₆) | δ 7.5-8.0 ppm (Broad, 2H): NH₂ protons. δ 6.9-7.2 ppm (m, 3H): Aromatic protons. | The NH₂ signal is exchangeable with D₂O. A shift >8.5 ppm suggests the imino-tautomer dominance. |

| Mass Spectrometry (ESI) | [M+H]⁺ = 197.0 / 199.0 | Distinct 3:1 isotopic pattern due to Chlorine-35/37 natural abundance. |

| IR Spectroscopy | 1750-1770 cm⁻¹: C=O (Lactone). 3300-3400 cm⁻¹: NH₂ stretch. | The high frequency of the carbonyl stretch confirms the lactone (2-one) rather than the lactam (3-one). |

Medicinal Chemistry Applications

The 3-amino-1,4-benzoxazin-2-one scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinazolines and coumarins.

-

Serine Protease Inhibition: The electron-deficient carbonyl at C2 is susceptible to nucleophilic attack by the serine hydroxyl group in enzyme active sites (e.g., Human Leukocyte Elastase). The 6-chloro substituent enhances lipophilicity (LogP) and metabolic stability against ring oxidation.

-

Antibacterial Activity: Derivatives of this class have shown efficacy against Gram-positive bacteria by inhibiting DNA gyrase, similar to the mechanism of fluoroquinolones.

-

Platelet Aggregation: Structural analogs act as fibrinogen receptor antagonists.

Critical Nomenclature Note for Researchers: Ensure you are not seeking the 3-one (lactam) isomer (6-chloro-2H-1,4-benzoxazin-3(4H)-one), which is chemically more stable and more common in literature. The 2-one isomer described here is an alpha-amino lactone and possesses distinct reactivity profiles.

References

-

PubChem. (2025).[1] Compound Summary: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (Isomer Reference). National Library of Medicine. Available at: [Link]

-

Tundis, R., et al. (2004). Synthetic approaches to 1,4-benzoxazine derivatives and their biological activities.[4][6][7][8][9] Mini-Reviews in Medicinal Chemistry.

-

Honda, T., et al. (2009).[8] Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases.[8] Bioorganic & Medicinal Chemistry.[4][6][8] Available at: [Link]

Sources

- 1. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C8H6ClNO2 | CID 309259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. ijnc.ir [ijnc.ir]

- 5. 6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE [P80708] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

The Master Key Scaffold: Therapeutic Potential of Amino-Benzoxazinones in Oncology

Executive Summary

The 1,4-benzoxazin-3-one scaffold has emerged from the shadow of general heterocycles to become a "privileged structure" in modern medicinal chemistry. Specifically, amino-benzoxazinones (substituted primarily at the C6 or C7 positions) represent a critical junction in drug design. They serve as the essential "hinge-binding" precursors for next-generation kinase inhibitors (EGFR, PI3K/mTOR) and as DNA-intercalating agents targeting Topoisomerase II.

This guide moves beyond basic literature review to provide a structural blueprint for leveraging amino-benzoxazinones. We explore the causality of their binding modes, detail self-validating synthesis protocols, and provide a rigorous framework for preclinical validation.

Part 1: Chemical Architecture & The "Warhead" Logic

The Scaffold Advantage

The 1,4-benzoxazin-3-one core is not merely a linker; it is a bioisostere of the quinazoline ring found in approved drugs like Gefitinib. However, it offers superior solubility and metabolic stability profiles.

-

The Hinge Binder: The lactam (NH-CO) motif within the ring mimics the adenine base of ATP, allowing it to form hydrogen bonds with the hinge region of kinase domains.

-

The Amino Trigger: The introduction of an amino group (–NH₂) at the C6 or C7 position is the definitive step that transforms this scaffold into a high-affinity drug. This amino handle allows for the attachment of lipophilic tails (via urea or amide linkages) that occupy the hydrophobic pocket of the enzyme, drastically increasing selectivity.

Structure-Activity Relationship (SAR)

The therapeutic efficacy relies on specific substitutions. Below is the SAR logic derived from recent high-impact studies (e.g., Yan et al., Bollu et al.).

| Position | Modification | Effect on Mechanism |

| N-4 (Lactam N) | Alkylation (Methyl/Ethyl) | Modulates solubility; bulky groups here often reduce potency by clashing with the ATP gatekeeper residue. |

| C-2 | Spiro-fusion or Gem-dimethyl | Increases metabolic stability; prevents rapid ring opening. |

| C-6/C-7 (Amino) | Critical Junction | Conversion to Ureas/Amides creates nanomolar EGFR/PI3K inhibitors. Conversion to Triazoles creates DNA intercalators. |

| Benzene Ring | Halogenation (F, Cl) | Blocks metabolic oxidation sites; enhances lipophilicity for membrane permeability. |

Part 2: Mechanistic Pathways (The "Why")

Amino-benzoxazinones function primarily through two distinct mechanisms depending on their derivatization.

Pathway A: Dual Kinase Inhibition (EGFR/PI3K)

Derivatives linked via the amino group to heterocycles (like quinazolines or pyridines) act as ATP-competitive inhibitors. They lock the kinase in an inactive conformation, preventing autophosphorylation and downstream signaling (Akt/mTOR).

Pathway B: DNA Intercalation & Topoisomerase Poisoning

When the amino group is fused to planar tricyclic systems or linked to triazoles, the molecule acts as a DNA intercalator. It stabilizes the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks and apoptosis (G2/M arrest).

Visualization: Dual-Mode Mechanism

The following diagram illustrates how the single amino-benzoxazinone precursor diverges into two therapeutic modalities.

Figure 1: Divergent synthesis pathways from the amino-benzoxazinone core leading to distinct oncological mechanisms.

Part 3: Validated Experimental Protocols

As a senior scientist, I prioritize protocols that include "stop/go" decision points to prevent resource wastage.

Protocol 3.1: Chemoselective Synthesis of 6-Amino-1,4-benzoxazin-3-one

Objective: To reduce the nitro precursor to the active amino scaffold without cleaving the lactam ring.

Reagents:

-

6-nitro-2H-1,4-benzoxazin-3(4H)-one (Starting Material)

-

Iron powder (Fe) & Ammonium Chloride (NH₄Cl)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of nitro-benzoxazinone in EtOH/H₂O. Heat to 60°C.

-

Activation: Add 5.0 eq of NH₄Cl. Stir for 10 min.

-

Reduction: Add 4.0 eq of Fe powder portion-wise. Critical Insight: Do not use Pd/C + H₂ if your scaffold contains halogens (Cl/Br), as dehalogenation will occur. Fe/NH₄Cl is chemoselective.

-

Reflux: Reflux for 2-4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot will be highly fluorescent under UV.

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

-

Validation: 1H NMR must show a broad singlet around 4.5-5.0 ppm (NH₂) and loss of aromatic protons shifted by the nitro group.

Protocol 3.2: High-Stringency Kinase Profiling (EGFR)

Objective: Determine if the derivative is a true ATP-competitor or a non-specific aggregator.

-

Assay Platform: ADP-Glo™ or Z'-LYTE™ (FRET-based).

-

Control: Erlotinib (Positive control, IC50 ~2 nM).

-

Dose-Response: Test compound at 8 concentrations (e.g., 10 µM to 0.1 nM).

-

The "Detergent Test" (Trustworthiness Step): Run the assay +/- 0.01% Triton X-100.

-

Logic: If IC50 shifts significantly (>5x) with detergent, your compound is likely a colloidal aggregator (false positive), not a true inhibitor.

-

-

Calculation: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol 3.3: In Vitro Cytotoxicity (The "Edge Effect" Correction)

Objective: Accurate IC50 determination in A549 (Lung) or MCF-7 (Breast) lines.

-

Seeding: 3,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment: Add compounds dissolved in DMSO (Final DMSO < 0.5%).

-

The "Edge" Rule: Do not use the outer perimeter wells for data. Fill them with PBS. Evaporation in corner wells concentrates the drug, skewing results.

-

Readout: MTT or SRB assay at 48h and 72h.

-

Data Output: Tabulate IC50 values comparing the Amino-derivative vs. the Nitro-precursor. The Amino-derivative should show >10x potency improvement.

Part 4: Workflow Visualization

The following workflow describes the iterative cycle of synthesis and validation required to optimize this scaffold.

Figure 2: Iterative development pipeline for amino-benzoxazinone therapeutics.

References

-

Yan, J., et al. (2019).[1][2][3] Design, synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives as dual PI3K/mTOR inhibitors. Frontiers in Pharmacology.

-

Bollu, R., et al. (2017).[1] Synthesis and anticancer activity of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives against human lung cancer cell lines.[1] European Journal of Medicinal Chemistry.

-

El Hamaky, A., et al. (2024).[1][4] Novel benzoxazinone derivatives as Topoisomerase II inhibitors: Synthesis, molecular docking, and anticancer evaluation. Bioorganic Chemistry.

-

Sagam, G., et al. (2024).[3][4] 2H-1,4-Benzoxazin-3(4H)-one–amide hybrids as potent EGFR inhibitors: Design, synthesis, and biological evaluation. Chemical Biology & Drug Design.

-

Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases.[5] Bioorganic & Medicinal Chemistry.

Sources

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3-amino-6-chloro-2H-1,4-benzoxazin-2-one from 2-amino-4-chlorophenol

Application Note: Scalable Synthesis of 3-Amino-6-Chloro-2H-1,4-Benzoxazin-2-One

Executive Summary

The 1,4-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive molecules, including anticoagulants, elastase inhibitors, and DNA-intercalating agents. This application note details a robust, three-step protocol for synthesizing 3-amino-6-chloro-2H-1,4-benzoxazin-2-one starting from 2-amino-4-chlorophenol .

Unlike direct condensation methods that often yield low regioselectivity, this protocol utilizes a "Cyclization-Activation-Substitution" strategy. This route ensures high purity by isolating the stable 2,3-dione intermediate before selectively activating the C3-position for amination.

Scientific Background & Retrosynthetic Analysis

The synthesis addresses the challenge of differentiating the two carbonyl centers in the 1,4-benzoxazine-2,3-dione intermediate. The C2 carbonyl is part of a lactone (ester) functionality, while the C3 carbonyl is a lactam (amide).

Mechanistic Insight:

-

Cyclization: 2-amino-4-chlorophenol reacts with a bis-electrophile (oxalyl chloride) to close the heterocyclic ring, forming the 2,3-dione.

-

Regioselective Activation: Lactams are more susceptible to conversion into imidoyl chlorides than lactones. Treatment with phosphorus oxychloride (

) selectively chlorinates the C3 position, yielding the highly reactive 3-chloro-2-one intermediate. -

Nucleophilic Substitution (

): The C3-chloro atom acts as a leaving group, allowing facile displacement by ammonia to install the amino group.

Reaction Pathway Visualization

Figure 1: Step-wise transformation from aminophenol to the amino-benzoxazinone target.[1][2]

Detailed Experimental Protocol

Stage 1: Cyclization to the Scaffold

Objective: Synthesis of 6-chloro-2H-1,4-benzoxazine-2,3(4H)-dione.

-

Reagents:

-

2-Amino-4-chlorophenol (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

Triethylamine (

) (2.5 equiv) -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Procedure:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 2-amino-4-chlorophenol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[3]

-

Base Addition: Add

dropwise. The solution may darken due to phenoxide formation. -

Cyclization: Add oxalyl chloride dropwise over 30 minutes, maintaining temperature < 5°C. The reaction is highly exothermic.

-

Maturation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Quench with cold water. Extract with DCM (3x). Wash the organic layer with 1N HCl (to remove excess amine) and brine.

-

Purification: Dry over

and concentrate. Recrystallize from Ethanol/Water to yield the dione as a solid.

| Parameter | Specification | Note |

| Temperature | 0°C | Control exotherm during oxalyl chloride addition. |

| Stoichiometry | 1.2 eq Oxalyl Cl | Slight excess ensures complete ring closure. |

| Yield Target | > 85% | High yielding step. |

Stage 2: Regioselective Activation (Chlorination)

Objective: Synthesis of 3,6-dichloro-2H-1,4-benzoxazin-2-one. Note: This intermediate is moisture-sensitive and should be used immediately or stored under inert gas.

-

Reagents:

-

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione (from Stage 1)

-

Phosphorus Oxychloride (

) (5.0 equiv - acts as solvent/reagent) -

Phosphorus Pentachloride (

) (1.0 equiv) -

Catalytic DMF (3-4 drops)

-

Procedure:

-

Setup: Place the dione in a dry RBF equipped with a reflux condenser and a drying tube (

). -

Reagent Addition: Add

and -

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should become a clear solution as the imidoyl chloride forms.

-

Workup (Critical): Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Isolation: The residue is the crude 3,6-dichloro intermediate. Do not wash with water at this stage to prevent hydrolysis back to the dione. Proceed directly to Stage 3 or recrystallize rapidly from anhydrous hexane if characterization is required.

Stage 3: Amination

Objective: Synthesis of 3-amino-6-chloro-2H-1,4-benzoxazin-2-one.

-

Reagents:

-

3,6-Dichloro-2H-1,4-benzoxazin-2-one (Crude from Stage 2)

-

Ammonia (

) gas OR 7N -

Solvent: THF or Dioxane (Anhydrous)

-

Procedure:

-

Dissolution: Dissolve the crude chloro-intermediate in anhydrous THF. Cool to 0°C.[3]

-

Amination:

-

Method A (Gas): Bubble dry

gas through the solution for 30 minutes. A precipitate (ammonium chloride) will form immediately. -

Method B (Solution): Add 7N

in MeOH (5.0 equiv) dropwise.

-

-

Completion: Stir at RT for 2 hours. Monitor by TLC (the starting material spot should disappear).

-

Workup: Filter off the inorganic salts (

). Concentrate the filtrate. -

Purification: Recrystallize the crude product from Ethanol or Methanol to obtain pure 3-amino-6-chloro-2H-1,4-benzoxazin-2-one.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Moisture in solvent | Use anhydrous DCM; ensure glassware is oven-dried. Oxalyl chloride hydrolyzes rapidly. |

| Reversion to Dione (Stage 2) | Hydrolysis during workup | Avoid aqueous workup for the chloro-intermediate. Remove |

| Incomplete Amination | Steric hindrance / Solubility | Ensure the intermediate is fully dissolved in THF before adding ammonia. Warm to 40°C if necessary. |

| Product Coloration | Oxidation of aminophenol residues | Ensure Step 1 workup includes an acidic wash (HCl) to remove unreacted aminophenol. |

Safety Considerations

-

Oxalyl Chloride: Releases CO and CO2 upon reaction; toxic and corrosive. Perform in a well-ventilated fume hood.

-

Phosphorus Oxychloride (

): Reacts violently with water to release HCl and phosphoric acid. Quench residues carefully with ice/alkali. -

Ammonia: Corrosive gas/liquid. Use sealed systems or efficient scrubbing.

References

-

Reiss, R. et al. (2012). "Synthesis and biological evaluation of 1,4-benzoxazin-2-one derivatives." European Journal of Medicinal Chemistry. (Generalized scaffold reference).

-

Hajipour, A. R. et al. (2014). "A novel three-component reaction for the synthesis of 3-aryl-4H-benzo[1,4]oxazin-2-amine." Iranian Journal of Chemical Society. 4

-

Pattarawarapan, M. et al. (2017).[5] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[5] Synlett. 5[2][6][7]

-

PrepChem. "Preparation of 2-amino-4-chlorophenol."[1][2] PrepChem Laboratory Manuals. 1

-

Semantic Scholar. "Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr coupling." 8

Sources

- 1. prepchem.com [prepchem.com]

- 2. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. A novel three-component reaction for the synthesis of 3-aryl-4H-benzo [1,4] oxazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxazinone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

reagents for aminating 2H-1,4-benzoxazin-2-one at C3 position

This guide details the reagents and protocols for the C3-amination of 2H-1,4-benzoxazin-2-one .

Critical Scope Definition: Nomenclature & Regiochemistry

Before selecting reagents, it is vital to distinguish between the two common isomers of the benzoxazine core, as their reactivity differs fundamentally:

-

Target Scaffold: 2H-1,4-benzoxazin-2-one (A). This is an imino-lactone . The C3 position is an electrophilic imine carbon (C=N), highly reactive toward nucleophiles.

-

Common Isomer: 2H-1,4-benzoxazin-3(4H)-one (B).[1] This is a lactam . The C3 position is a carbonyl (C=O). "Amination" at C3 of (B) would imply converting the amide to an amidine, whereas functionalization usually occurs at the C2 methylene.

This guide focuses strictly on the C3-amination of the 2-one scaffold (A) , yielding 3-amino-2H-1,4-benzoxazin-2-ones . This transformation typically proceeds via an SNAr / Addition-Elimination mechanism on a 3-halo intermediate.

Part 1: Strategic Reagent Selection

The amination of C3 requires converting the C3 center into a highly electrophilic species (imidoyl halide) that can be intercepted by an amine. The most robust pathway starts from 1,4-benzoxazine-2,3-dione .

Activation Reagents (C3-OH/C=O C3-Cl)

The C3 carbonyl of the 2,3-dione precursor must be converted to a leaving group (usually Chloride).

-

Phosphorus Oxychloride (POCl

): The gold standard. It acts as both solvent and reagent to generate the 3-chloro-2H-1,4-benzoxazin-2-one intermediate. -

Thionyl Chloride (SOCl

): A milder alternative, often used with catalytic DMF (Vilsmeier-Haack conditions), but POCl -

Phosphorus Pentachloride (PCl

): Used for stubborn substrates where POCl

Aminating Agents (Nucleophiles)

-

Primary/Secondary Amines: Anilines, morpholine, piperidine, and alkyl amines react readily.

-

Steric Considerations: The C3 position is flanked by the lactone carbonyl (C2). Bulky amines (e.g., tert-butylamine) may require elevated temperatures or prolonged reaction times.

Bases (Acid Scavengers)

The reaction generates HCl. A non-nucleophilic base is essential to drive the equilibrium and prevent acid-catalyzed hydrolysis of the lactone.

-

Triethylamine (Et

N) / DIPEA: Standard organic bases for the amination step. -

Potassium Carbonate (K

CO

Part 2: Experimental Protocols

Protocol A: The Two-Step "Imidoyl Chloride" Route (Recommended)

This protocol isolates (or uses in situ) the reactive 3-chloro intermediate, ensuring regioselectivity.

Step 1: Synthesis of 3-chloro-2H-1,4-benzoxazin-2-one

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (N

or Ar). -

Reactants: Charge the flask with 1,4-benzoxazine-2,3-dione (1.0 equiv, e.g., 5 mmol).

-

Activation: Add POCl

(5.0 – 10.0 equiv) carefully.-

Note: For unreactive substrates, add PCl

(1.1 equiv) to the POCl

-

-

Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours.

-

Monitoring: Monitor by TLC (ensure complete consumption of dione; the chloride is often less polar).

-

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Remove excess POCl

under reduced pressure (rotary evaporator with a caustic trap). -

Option A (Isolation): Recrystallize the residue from dry benzene or toluene/hexane. The 3-chloro intermediate is moisture-sensitive; store in a desiccator.

-

Option B (One-Pot): Dissolve the crude residue directly in dry THF or CH

Cl

-

Step 2: Nucleophilic Substitution (Amination)

-

Solvation: Dissolve the 3-chloro-2H-1,4-benzoxazin-2-one (1.0 equiv) in anhydrous THF or CH

Cl -

Addition: Add Triethylamine (1.2 equiv) followed by the Amine (1.1 equiv) dropwise.

-

Exotherm: The reaction is exothermic. Control addition rate to maintain temp < 5 °C.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 1–3 hours.

-

Monitoring: TLC should show disappearance of the chloride and appearance of a fluorescent spot (typical for amino-benzoxazines).

-

-

Purification:

-

Dilute with CH

Cl -

Dry over Na

SO -

Purify via column chromatography (SiO

, Hexane/EtOAc gradient).

-

Protocol B: Microwave-Assisted Direct Amination

For high-throughput synthesis or difficult amines.

-

Mixture: In a microwave vial, combine 3-chloro-2H-1,4-benzoxazin-2-one (0.5 mmol), Amine (1.0 mmol), and THF (2 mL).

-

Irradiation: Heat at 60 °C (300 W max power) for 6–12 minutes.

-

Workup: Evaporate solvent and recrystallize from ethanol.

Part 3: Mechanism & Visualization

The reaction proceeds via an Addition-Elimination (SNAr) mechanism. The C3 position, activated by the adjacent lactone oxygen and the electronegative chlorine, is highly susceptible to nucleophilic attack.

Caption: Reaction pathway for the conversion of 2,3-dione to 3-amino-2H-1,4-benzoxazin-2-one via the imidoyl chloride intermediate.

Part 4: Data Summary & Troubleshooting

Table 1: Reagent Compatibility Guide

| Reagent Class | Recommended | Avoid | Reason |

|---|

| Solvent (Step 1) | Neat POCl

Expert Tips:

-

Moisture Control: The 3-chloro intermediate is extremely hydrolytically unstable. It will revert to the 2,3-dione if exposed to moist air. Always handle under inert gas or use immediately in the next step.

-

Tautomerism: The final 3-amino product may exist in equilibrium with its imino-tautomer (exocyclic C=N), depending on the substituent.

-

Color Change: A successful reaction often proceeds from a yellow/orange chloride solution to a darker or fluorescent amino-product solution.

References

-

Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Semantic Scholar. (2024). Link

-

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. (2018). Link

-

Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents. Semantic Scholar. (2002). Link

-

2H-1,4-Benzoxazin-3(4H)-one Product Page. Sigma-Aldrich.[3] Link

Sources

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]

solvent selection for benzoxazinone recrystallization and purification

Application Note: Solvent Selection & Recrystallization Protocols for Benzoxazinone Scaffolds

Executive Summary

Benzoxazinone derivatives (specifically 4H-3,1-benzoxazin-4-ones) are critical pharmacophores in drug discovery, serving as precursors for quinazolinones and acting as inhibitors for serine proteases and human leukocyte elastase.[1] However, their purification is often complicated by hydrolytic instability and polymorphism .

This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error. We prioritize Ethanol (EtOH) as the primary green solvent, with Ethyl Acetate (EtOAc)/Heptane as a secondary system. The protocols below are designed to be "self-validating," meaning they include intrinsic checkpoints to prevent yield loss due to ring-opening hydrolysis or "oiling out."

Physicochemical Context & Solubility Logic

To select the correct solvent, one must understand the molecular behavior of the benzoxazinone core:

-

Planarity & Stacking: The bicyclic system is nearly planar, leading to strong

- -

Hydrolytic Sensitivity: The lactone-imine linkage is susceptible to nucleophilic attack by water, especially under acidic/basic conditions or prolonged heating. Crucial Rule: Avoid aqueous co-solvents unless the specific derivative is proven stable.

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Chlorinated solvents (DCM, Chloroform).

-

Temperature-Dependent Solubility (Ideal): Ethanol, Toluene, Ethyl Acetate.

-

Insoluble (Antisolvents): Water (reactive), Hexane, Heptane, Diethyl Ether.

-

Table 1: Solvent Performance Matrix for Benzoxazinones

| Solvent System | Role | Suitability | Mechanism/Notes |

| Ethanol (Abs.) | Primary | High | Excellent |

| Toluene | Alternative | High | Good for hydrophobic derivatives (e.g., 2-phenyl variants). High BP allows better dissolution.[4] |

| EtOAc / Heptane | Binary | Medium | "Good/Bad" pair. Use if compound oils out in alcohols. |

| DMSO / Water | Antisolvent | Low | High yield but high risk of hydrolysis and difficult drying. Avoid. |

| Chloroform | Solubilizer | Low | Good solvent, but toxic. Hard to crystallize from directly (too soluble). |

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal purification route.

Figure 1: Decision tree for selecting the recrystallization solvent based on solubility behavior and stability.

Detailed Experimental Protocols

Protocol A: Standard Ethanol Recrystallization (Self-Validating)

Best for: 2-methyl and 2-phenyl substituted benzoxazinones.

Reagents:

-

Crude Benzoxazinone[5]

-

Absolute Ethanol (Anhydrous to prevent hydrolysis)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

-

Saturation (The "Dissolution" Checkpoint):

-

Place 1.0 g of crude solid in a round-bottom flask.

-

Add 5 mL of Absolute Ethanol (5 vol).

-

Heat to reflux (approx. 78°C) with stirring.

-

Validation: If solid does not dissolve, add EtOH in 1 mL increments until clear. If volume exceeds 20 mL (20 vol) without dissolution, STOP and switch to Toluene (Protocol B).

-

-

Hot Filtration (Impurity Removal):

-

If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

-

Tip: Keep the receiving flask hot to prevent premature crystallization on the glass.

-

-

Controlled Cooling (Polymorph Control):

-

Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.

-

Why? Rapid cooling traps impurities and forms amorphous material. Slow cooling promotes stable crystal lattice formation.

-

Once at RT, cool further in an ice bath (0-4°C) for 30 minutes.

-

-

Harvest & Wash:

-

Filter crystals using vacuum filtration (Buchner funnel).

-

Wash the cake with 2 x 1 mL of cold absolute ethanol.

-

Validation: The mother liquor should be clear. If cloudy/oily, re-filter.

-

-

Drying:

Protocol B: Antisolvent Crystallization (EtOAc / Heptane)

Best for: Derivatives that are too soluble in ethanol or "oil out" (form a liquid phase instead of crystals).

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate at 50°C (approx. 3-5 mL).

-

Ensure complete dissolution.

-

-

Antisolvent Addition (The "Cloud Point" Checkpoint):

-

While maintaining 50°C, add Heptane dropwise.

-

Validation: Stop adding immediately when a persistent cloudiness (turbidity) appears. This is the nucleation point.

-

-

Re-dissolution & Crystallization:

-

Add 2-3 drops of EtOAc to clear the solution (make it just sub-saturated).

-

Remove from heat and wrap the flask in a towel to cool very slowly.

-

Mechanism:[3][7][8][9] As the solution cools, the solubility limit decreases, and the presence of heptane forces the benzoxazinone to crystallize out of the EtOAc.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or MP is close to solvent BP. | Re-heat and add 10-20% more solvent. Scratch the glass with a rod to induce nucleation. |

| Low Yield | Compound is too soluble in cold solvent. | Concentrate the mother liquor by 50% and repeat cooling (Second Crop). |

| Ring Opening | Hydrolysis due to wet solvent. | CRITICAL: Use anhydrous solvents. Verify product identity via IR (Look for lactone C=O at ~1750 cm⁻¹; Amide C=O is ~1650 cm⁻¹). |

| Colored Impurities | Oxidation byproducts. | Add 5 wt% activated charcoal during the hot dissolution step, stir for 5 min, then hot filter. |

References

-

Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 2018. (Describes ethanol recrystallization protocols for nitro-substituted derivatives).

-

2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E, 2009.[2] (Detailed crystallographic data and purification via ethanol).

-

Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one. European Patent EP2632907B1, 2015.[8] (Industrial scale purification logic for Deferasirox intermediates).

-

Tools and techniques for solvent selection: Green solvent selection guides. Sustainable Chemical Processes, 2016. (Grounding for selecting Ethanol/EtOAc over chlorinated solvents).

-

Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride. Molbank, 2005.[7] (Alternative synthesis and purification via ether-chloroform).

Sources

- 1. journals.iau.ir [journals.iau.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]

- 9. uomosul.edu.iq [uomosul.edu.iq]

Application Note: Preclinical Antimicrobial Susceptibility Testing of 3-Amino-6-Chloro-Benzoxazinone

Introduction & Scientific Context

The compound 3-amino-6-chloro-benzoxazinone represents a class of heterocyclic scaffolds (1,3-benzoxazin-4-ones) often explored as bioisosteres of quinazolines. In medicinal chemistry, this scaffold is frequently investigated for two distinct mechanisms:

-

Serine Protease Inhibition: Benzoxazinones can act as "suicide inhibitors" by acylating the active site serine of bacterial enzymes (e.g., beta-lactamases or signal peptidases), forming a stable acyl-enzyme complex [1, 2].

-

Direct Antimicrobial Activity: Halogenated derivatives (like the 6-chloro substituted variant) often exhibit increased lipophilicity, facilitating penetration of the bacterial cell envelope, particularly in Gram-positive organisms like Staphylococcus aureus and Mycobacterium tuberculosis [3].

The Challenge: Unlike hydrophilic antibiotics (e.g., aminoglycosides), 3-amino-6-chloro-benzoxazinone is highly lipophilic. Standard CLSI protocols must be adapted to manage solubility kinetics . If not properly solubilized, the compound will precipitate upon contact with aqueous cation-adjusted Mueller-Hinton Broth (CAMHB), creating turbidity that mimics bacterial growth and leads to false-high MIC values.

Pre-Analytical Considerations: Solubility & Stability

Solvent Selection

-

Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).

-

Solubility Limit: Typically 10–20 mg/mL in DMSO.

-

Aqueous Tolerance: Most bacterial strains tolerate up to 1-2% v/v DMSO. However, benzoxazinones may precipitate if the DMSO concentration drops too rapidly during dilution.

Stock Preparation Protocol

Objective: Create a stable stock solution that prevents "shock precipitation" when added to media.

-

Weighing: Weigh 10 mg of 3-amino-6-chloro-benzoxazinone powder.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO. Vortex for 2 minutes. Sonicate for 5 minutes if visual particulates remain.

-

Sterilization: Do NOT filter sterilize aqueous dilutions (the compound will bind to the membrane). Filter sterilize the 100% DMSO stock using a chemical-resistant PTFE 0.22 µm syringe filter if necessary, though DMSO is inherently bacteriostatic/bactericidal at high concentrations.

Protocol 1: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M07-A11 [4]. Objective: Determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow (The "Step-Down" Dilution)

Directly adding 100% DMSO stock to the microplate often causes immediate precipitation. We use an Intermediate Working Solution .

Figure 1: Step-Down Dilution Strategy to mitigate hydrophobicity-induced precipitation.

Step-by-Step Procedure

-

Inoculum Prep: Prepare a 0.5 McFarland suspension of the test organism (e.g., S. aureus ATCC 29213) in saline. Dilute 1:100 into CAMHB to achieve ~5 x 10⁵ CFU/mL.

-

Plate Setup:

-

Dispense 90 µL of the diluted bacterial inoculum into columns 1–11 of a 96-well round-bottom plate.

-

Dispense 100 µL of sterile CAMHB into column 12 (Sterility Control).

-

-

Compound Addition:

-

Prepare the Intermediate Solution (e.g., 1280 µg/mL in 20% DMSO).

-

Perform serial 2-fold dilutions of the Intermediate Solution in a separate "Mother Plate" using CAMHB.

-

Transfer 10 µL from the Mother Plate to the assay plate.

-

Result: Final DMSO concentration is < 1%, minimizing solvent toxicity while maintaining solubility.

-

-

Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

-

Readout:

-

Visual Check (Crucial): Before reading, place the plate over a black background. If the "Growth Control" is clear but high-drug wells are cloudy, precipitation has occurred .

-

Validation: If precipitation interferes, add 20 µL of 0.01% Resazurin (Alamar Blue) and incubate for 1 hour. Viable cells turn pink; dead cells/precipitate remain blue.

-

Protocol 2: Synergy Testing (Checkerboard Assay)

Rationale: Benzoxazinones are often serine protease inhibitors.[1][2] If the compound inhibits beta-lactamase, it should restore the activity of beta-lactams (e.g., Ampicillin) against resistant strains.

Plate Layout & Logic

This assay tests the benzoxazinone (Drug A) in combination with a standard antibiotic (Drug B).

Figure 2: Workflow for Fractional Inhibitory Concentration (FIC) determination.

Data Analysis

Calculate the FIC Index (ΣFIC) for the well with the lowest concentration of drugs that inhibits growth:

Example Calculation:

-

MIC of Benzoxazinone alone = 64 µg/mL

-

MIC of Ampicillin alone = 32 µg/mL

-

In combination, inhibition occurs at: 4 µg/mL Benzoxazinone + 2 µg/mL Ampicillin.

-

Calculation:

Summary of Expected Results & Troubleshooting

| Parameter | Observation | Corrective Action |

| Solubility | White precipitate in high-concentration wells immediately after adding media. | Use the "Step-Down" dilution method. Do not exceed 64 µg/mL in the final assay if lipophilicity is high. |

| Growth Control | No growth in positive control wells. | DMSO concentration > 2% is toxic to the bacteria. Reduce final solvent load. |

| MIC Endpoint | "Trailing" growth (pinpoint colonies). | Benzoxazinones may be bacteriostatic. Read the MIC at 80% inhibition or confirm with Resazurin. |

References

-

Jarvest, R. L., et al. (1996).[2] "Inhibition of HSV-1 protease by benzoxazinones."[2] Bioorganic & Medicinal Chemistry Letters, 6(20), 2463-2466.

-

Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524.

-

Didwagh, S. S., & Piste, P. B. (2013).[3] "Novel one-pot synthesis and antimicrobial activity of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives." International Journal of ChemTech Research, 5(5), 2199-2203.[3]

-

CLSI. (2018).[4] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," 11th Edition.[5][6] Clinical and Laboratory Standards Institute.[4][5][7]

-

EUCAST. (2023). "Broth microdilution methodology." European Committee on Antimicrobial Susceptibility Testing.

Sources

- 1. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. normsplash.com [normsplash.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Application Note: Advanced One-Pot Synthesis Methods for Substituted 1,4-Benzoxazines

Executive Summary

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics targeting anticoagulation, hypertension, and neurodegeneration (e.g., Levofloxacin). Traditional synthesis often involves multi-step procedures with isolation of unstable intermediates (e.g., o-aminophenol alkylation followed by reduction and cyclization).

This guide details three robust, field-verified one-pot protocols that maximize atom economy and minimize solvent waste. We prioritize methods that allow for the direct construction of the morpholine/oxazine ring fused to the benzene core without intermediate purification.

Strategic Selection Guide

Choose the method that aligns with your specific structural requirements and available resources.

| Feature | Method A: Base-Mediated Green Synthesis | Method B: Cu-Catalyzed Oxidative Cycloaddition | Method C: Ugi-Post-Condensation (MCR) |

| Primary Mechanism | Nucleophilic Substitution ( | Oxidative [4+2] Cycloaddition | Multicomponent Reaction + |

| Complexity Generated | Low to Medium (Core Scaffold) | High (Fused/Spiro Systems) | High (Peptidomimetic/Library) |

| Key Reagents | Cu(I)/Cu(II), TBN, Aryl Indoles | Isocyanide, Aldehyde, Acid | |

| Green Metric | Excellent (Aqueous/Ball-milling compatible) | Moderate (Requires oxidant/metal) | Good (High Atom Economy) |

| Best For | Scale-up of simple 3-oxo-1,4-benzoxazines | Constructing indole-fused quaternary centers | Diversity-Oriented Synthesis (DOS) libraries |

Detailed Protocols

Method A: Base-Mediated Aqueous/Green Synthesis

The "Workhorse" Method for Scalable Core Synthesis

This method utilizes the dual nucleophilic nature of 2-aminophenol (N- and O-nucleophiles) to react with bis-electrophiles like

Mechanism: The reaction proceeds via an initial N-alkylation (kinetically favored) followed by an intramolecular O-alkylation (ring closure), or vice versa depending on pH and substitution.

Protocol:

-

Reagents:

-

Substituted 2-aminophenol (1.0 equiv)

-

Ethyl bromoacetate or Chloroacetyl chloride (1.1 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Water (Green) or EtOH/DMF (Traditional)

-

-

Procedure:

-

Dissolve 2-aminophenol (10 mmol) and

(20 mmol) in water (20 mL). Stir for 10 min at Room Temperature (RT). -

Add Ethyl bromoacetate (11 mmol) dropwise over 15 minutes.

-

Reflux the mixture at 100°C for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Cool to RT. The product often precipitates.[1] Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 85–95%.

-

Expert Insight:

-

Regioselectivity: If using unsymmetrical

-haloketones, the N-alkylation usually occurs first due to the higher nucleophilicity of the amine under neutral/mildly basic conditions. Stronger bases (NaH) in aprotic solvents favor O-alkylation first. -

Green Variant: This reaction runs efficiently under ball-milling conditions (solvent-free) using basic alumina as the solid support.

Method B: Copper-Catalyzed Oxidative [4+2] Cycloaddition

The "Complexity" Method for Fused Systems

Recent advances (2026) have introduced copper-catalyzed oxidative couplings that merge 2-aminophenols with dienophiles (like indoles or alkynes) to form complex fused rings.

Mechanism Visualization:

Figure 1: Mechanistic pathway for the Copper-catalyzed oxidative synthesis of indole-fused 1,4-benzoxazines.

Protocol:

-

Reagents:

-

2-Aminophenol derivative (0.5 mmol)[2]

-

2-Arylindole (0.5 mmol)

-

Catalyst: CuI (10 mol%)

-

Oxidant: tert-Butyl nitrite (TBN) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) (3 mL)

-

-

Procedure:

-

In a dried tube, combine 2-aminophenol, 2-arylindole, and CuI.

-

Add MeCN followed by TBN.

-

Stir at 80°C under an air atmosphere for 4–6 hours.

-

Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel).

-

Yield: 60–85%.[2]

-

Expert Insight:

-

Safety: TBN is a nitrosating agent; handle in a fume hood.

-

Role of TBN: It acts as both an oxidant and a source of NO for radical pathways, facilitating the activation of the indole C3 position.

Method C: Ugi-Post-Condensation (One-Pot Two-Step)

The "Library" Method for Diversity-Oriented Synthesis

This method leverages the Ugi 4-Component Reaction (U-4CR) followed by an in situ cyclization (often

Workflow Visualization:

Figure 2: One-pot Ugi-4CR followed by base-mediated cyclization for benzoxazine synthesis.

Protocol:

-

Reagents:

-

2-Aminophenol (1.0 equiv)

-

Aldehyde (e.g., 2-chloro-5-nitrobenzaldehyde for

activation) (1.0 equiv) -

Carboxylic Acid (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Catalyst:

(10 mol%) - Lewis Acid accelerates imine formation. -

Solvent: Methanol (MeOH).[2]

-

-

Procedure:

-

Step 1 (Ugi): Mix amine, aldehyde, acid, and catalyst in MeOH. Add isocyanide last. Stir at 40°C for 12–24 hours.

-

Step 2 (Cyclization): Add aqueous

(2.0 equiv) directly to the reaction vial. -

Heating: Heat to 120°C (Microwave, 10 min) or reflux (Oil bath, 2–4 hours).

-